N-Arachidonyl Maleimide
Overview
Description
N-Arachidonyl Maleimide: is a synthetic compound derived from arachidonic acid, an omega-6 fatty acid. It is known for its potent and irreversible inhibition of monoacylglycerol lipase, an enzyme involved in the metabolism of endocannabinoids. This compound has gained significant attention in scientific research due to its ability to modulate the effects of endocannabinoids, particularly 2-arachidonyl glycerol .
Mechanism of Action
Target of Action
N-Arachidonyl Maleimide (NAM) is a potent, irreversible inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby terminating its biological actions .
Mode of Action
NAM interacts with MAGL, inhibiting its activity in a competitive and irreversible manner . The inhibition of MAGL by the sulfhydryl-reactive maleimide group of NAM suggests a critical cysteine residue is present in the substrate-binding site of the enzyme .
Biochemical Pathways
By inhibiting MAGL, NAM prevents the degradation of 2-AG, an endogenous agonist of the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This leads to an increase in the endogenous levels of 2-AG in the brain .
Pharmacokinetics
It’s known that nam is a potent inhibitor of magl, suggesting it has sufficient bioavailability to reach its target in the brain .
Result of Action
The inhibition of MAGL by NAM leads to an increase in the potency of 2-AG . This results in the unmasking of 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . The effects include significant and dose-dependent hypothermia, inhibition of locomotor activity, antinociception, and catalepsy .
Action Environment
It’s worth noting that the efficacy of nam and other magl inhibitors can be a valuable tool to elucidate the biological functions of 2-ag and to examine the consequences of dysregulation of this endocannabinoid .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Arachidonyl Maleimide can be synthesized through a reaction between arachidonic acid and maleimide. The process involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amine group of maleimide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Arachidonyl Maleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the maleimide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Various substituted maleimides depending on the nucleophile used.
Scientific Research Applications
N-Arachidonyl Maleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Arachidonoyl-L-alanine: Another compound derived from arachidonic acid, known for its anti-cancer effects.
N-Arachidonoyl Ethanolamide (Anandamide): An endocannabinoid that modulates various physiological processes.
Uniqueness: N-Arachidonyl Maleimide is unique due to its potent and irreversible inhibition of monoacylglycerol lipase, which distinguishes it from other similar compounds. Its ability to selectively prevent the metabolic inactivation of 2-arachidonyl glycerol makes it a valuable tool in studying the endocannabinoid system and its associated physiological functions .
Properties
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZRHSGGQUYAP-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876305-42-9 | |
Record name | 876305-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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